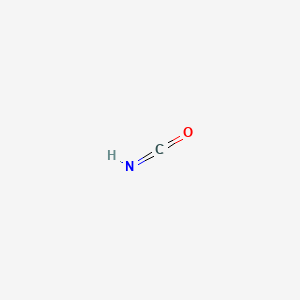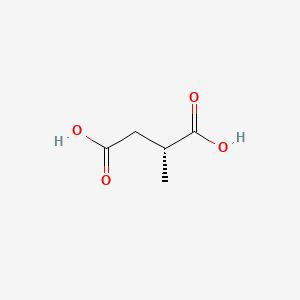
Isocyanat
Übersicht
Beschreibung
Synthesis Analysis
Isocyanic acid can be synthesized through several methods. A common approach involves the reaction of potassium or sodium cyanate (KOCN or NaOCN) with stearic or oxalic acid, yielding HNCO in good yield. This method provides pure isocyanic acid suitable for further applications (Fischer, G., Geith, J., Klapötke, T., & Krumm, B., 2002). Another innovative synthesis route involves the conversion of nitric oxide (NO) over palladium and iridium catalysts, which forms HNCO with high efficiency (Voorhoeve, R., & Trimble, L., 1978).
Molecular Structure Analysis
The molecular structure of isocyanic acid has been determined through various spectroscopic methods and X-ray crystallography. It consists of a linear arrangement of nitrogen, carbon, and oxygen atoms with the hydrogen atom attached to nitrogen. Detailed studies reveal precise interatomic distances and angles, providing insight into the reactivity and properties of HNCO (Evers, J. et al., 2018).
Chemical Reactions and Properties
Isocyanic acid participates in a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and cycloaddition reactions. It serves as a versatile reagent for the synthesis of five and six-membered heterocycles, demonstrating significant regiochemical control under mild conditions. Its ability to engage in [3+2]- and [3+3]-cycloaddition reactions exemplifies its versatility (Juana Du et al., 2014).
Physical Properties Analysis
Isocyanic acid exhibits unique physical properties due to its molecular structure. It is a colorless, volatile substance with a pungent odor. The compound's thermal stability varies with its state (gas, liquid, or solid), influencing its storage and handling requirements.
Chemical Properties Analysis
The chemical properties of isocyanic acid are characterized by its reactivity towards various functional groups and its role in multicomponent reactions. It acts as an important C1 building block in isocyanide chemistry, including nucleophilic and electrophilic addition reactions. Its participation in multicomponent reactions, such as the Passerini and Ugi reactions, highlights its utility in synthesizing complex organic molecules with high efficiency and selectivity (Qiu, G., Ding, Q., & Wu, J., 2013).
Wissenschaftliche Forschungsanwendungen
Atmosphärenchemie und Umweltbelastung
Isocyanat: spielt eine wichtige Rolle in der Atmosphärenchemie. Es wurde in der Umgebungsluft nachgewiesen und ist aufgrund seiner potenziellen Auswirkungen auf die Gesundheit ein besorgniserregender Stoff {svg_1}. Die Quellen von HNCO sind unter anderem die Verbrennung fossiler Brennstoffe, die Verbrennung von Biomasse und die sekundäre photochemische Produktion aus Aminen und Amiden {svg_2}. Das Verständnis des Schicksals von HNCO in der Atmosphäre ist entscheidend für die Beurteilung seiner Umweltbelastung und die Entwicklung von Strategien zur Minderung seiner Auswirkungen.
Gesundheitsrisiken und Toxikologie
HNCO ist mit verschiedenen Gesundheitsrisiken verbunden. Beim Einatmen nimmt es an Proteincarbamylationsreaktionen teil, die zur Entwicklung schwerwiegender Krankheiten wie Herz-Kreislauf- und Atemwegserkrankungen sowie Katarakten führen können {svg_3}. Die Erforschung der Toxikologie von HNCO ist entscheidend, um sichere Expositionsgrenzwerte festzulegen und die öffentliche Gesundheit zu schützen.
Analytische chemische Verfahren
Fortschritte in der Massenspektrometrie haben die Online-Messung von HNCO in der Umgebungsluft ermöglicht. Dazu gehört die chemische Ionisations-Massenspektrometrie zum Nachweis von schwachen Säuren, die schnell, selektiv und empfindlich ist, wobei Nachweisgrenzen von 0,005 ppbv erreicht werden {svg_4}. Diese analytischen Methoden sind unerlässlich für die Überwachung und Untersuchung von HNCO in verschiedenen Umgebungen.
Molekulare Wechselwirkungen und Computerchemie
Es wurden Untersuchungen an den Homoaggregaten von HNCO unter Verwendung von FTIR-Spektroskopie in Kombination mit Tieftemperatur-Matrixisoliationstechniken und quantenchemischen Berechnungen durchgeführt {svg_5}. Diese Forschung liefert Einblicke in die nicht-kovalenten Wechselwirkungen von HNCO-Aggregaten, was für das Verständnis seines Verhaltens in verschiedenen chemischen Umgebungen wichtig ist.
Emissionen von Luftschadstoffen
HNCO wird bei Prozessen wie der Verbrennung fossiler Brennstoffe und der Verbrennung von Biomasse in die Luft freigesetzt {svg_6}. Es wird als Spurengas in der Umgebungsluft betrachtet und stellt ein Gesundheitsrisiko für den Menschen dar. Studien zur Emission von HNCO tragen zu unserem Verständnis von Luftverschmutzung und ihren Quellen bei.
Studien zur nicht-kovalenten Bindung
Die Untersuchung von HNCO-Aggregaten hat verschiedene Arten von nicht-kovalenten Bindungen aufgezeigt, wie z. B. Wasserstoffbrückenbindungen und van-der-Waals-Wechselwirkungen {svg_7}. Diese Erkenntnisse sind für das Gebiet der Molekülchemie von Bedeutung, wo das Verständnis der Natur dieser Bindungen entscheidend ist, um das Verhalten von Molekülen vorherzusagen.
Wirkmechanismus
Target of Action
Isocyanic acid (HNCO) primarily targets the propargyl radical (C3H3) . The interaction between HNCO and the propargyl radical is a key part of the reaction mechanism of HNCO .
Mode of Action
The reaction of HNCO with the propargyl radical can proceed via H-abstraction , leading to the C3H4 + NCO bimolecular products, or via addition , resulting in C4H4NO intermediates . The C4H4NO adducts formed can decompose to products or return to HNCO + C3H3 . The reverse decompositions are found to be dominant .
Biochemical Pathways
The chemistry of HNCO is governed by its partitioning between the gas and liquid phases, its weak acidity, its high solubility at pH above 5, and its electrophilic chemical behavior . The removal of HNCO from the atmosphere is thought to occur predominantly by dry deposition and by heterogeneous uptake followed by hydrolysis to NH3 and CO2 .
Pharmacokinetics
The rate constants for the reactions HNCO + C3H3 products and C4H4NO products increase with the increasing temperature in the 300-2000 K range at 760 Torr . The rate constant of HNCO + C3H3 products is about 8 orders of magnitude smaller than the value of HCHO + C3H3 products .
Result of Action
The reaction of HNCO with the propargyl radical leads to the formation of isopropyl aminocarbonyl (C4H4NO) . This compound can decompose to products or return to HNCO + C3H3 . In the human body, HNCO can react due to its electrophilic behavior with various nucleophilic functionalities through a reaction called protein carbamoylation . This protein modification can lead to toxicity .
Action Environment
The sources of HNCO include fossil fuel combustion, biomass burning, secondary photochemical production from amines and amides, cigarette smoke, and combustion of materials in the built environment . Environmental factors such as temperature and pressure influence the reaction rates of HNCO . Furthermore, the solubility of HNCO in water and non-polar solvents like n-octanol and tridecane has implications for multi-phase and membrane transport of HNCO .
Eigenschaften
InChI |
InChI=1S/CHNO/c2-1-3/h2H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIKHYCFFJSOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNO | |
| Record name | isocyanic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Isocyanic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073884 | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.025 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75-13-8 | |
| Record name | Isocyanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocyanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCYANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKG6U31925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the major sources of isocyanic acid in the atmosphere?
A1: Isocyanic acid (HNCO) is released into the atmosphere through various processes, both natural and anthropogenic. Biomass burning, including forest fires and agricultural residue burning, is a significant source of HNCO [, , , , ]. Additionally, vehicle emissions, particularly from diesel engines, contribute to HNCO levels in urban areas [, , , , ]. Other sources include tobacco smoke [, , , ], coal combustion [], and industrial processes like the urea-selective catalytic reduction (SCR) systems used to reduce nitrogen oxide emissions from diesel vehicles [, , ].
Q2: Can isocyanic acid be formed through secondary processes in the atmosphere?
A2: Yes, research suggests that isocyanic acid can be formed in the atmosphere through secondary photochemical reactions involving precursor compounds [, , , ]. For instance, amides like formamide, acetamide, and propanamide have been identified as potential precursors that can react under atmospheric conditions to produce HNCO [, ].
Q3: How does the thermal decomposition of urea contribute to isocyanic acid formation?
A3: The thermal decomposition of urea, a common additive in cigarettes and a component of SCR systems, is a significant source of HNCO. Studies have shown that nearly all urea in tobacco decomposes into HNCO during burning []. In SCR systems, urea is used to break down toxic nitrogen oxides, but HNCO is produced as an intermediate product [, ].
Q4: How do seasonal variations and agricultural practices affect HNCO levels?
A5: Seasonal variations in biomass burning activities, particularly agricultural residue burning, can lead to significant fluctuations in atmospheric HNCO concentrations. Studies have shown elevated HNCO levels during periods of wheat residue burning, highlighting the need to consider agricultural practices in air quality modeling and forecasting [].
Q5: What is the molecular formula, weight, and structure of isocyanic acid?
A6: Isocyanic acid has the molecular formula HNCO and a molecular weight of 43.02 g/mol. Its structure consists of a hydrogen atom bonded to a nitrogen atom, which is double-bonded to a carbon atom. This carbon atom is, in turn, double-bonded to an oxygen atom [, , ].
Q6: How can spectroscopic techniques be used to characterize isocyanic acid?
A7: Several spectroscopic methods provide insights into the structure and properties of HNCO. Infrared (IR) spectroscopy has been instrumental in studying the hydrogen bonding interactions of HNCO with other molecules [, , ]. Raman spectroscopy, particularly stimulated Raman excitation coupled with photoacoustic detection (SRE-PARS), has enabled the observation of vibrational state mixing in HNCO []. Furthermore, photoelectron spectroscopy has been employed to study the electronic structure and bonding characteristics of HNCO and related compounds [].
Q7: What is the solubility of isocyanic acid in different solvents?
A8: Isocyanic acid exhibits high solubility in water, attributed to its dissociation at physiological pH [, ]. Measurements have shown an intrinsic Henry's law solubility of 20 (±2) M atm−1 for HNCO in water at 298 K []. It also displays good solubility in polar solvents like n-octanol, with a solubility of 87±9 M atm−1 at 298 K. In contrast, its solubility in non-polar solvents like tridecane is much lower, measured at 1.7± 0.17 M atm−1 at 298 K [].
Q8: How does the pH of a solution affect the solubility and reactivity of HNCO?
A9: The solubility of HNCO in water is pH-dependent, with a pKa of 3.7± 0.1 at 298 K, indicating it acts as a weak acid []. At higher pH values, HNCO tends to dissociate into cyanate ion (NCO-), influencing its reactivity and potential for interaction with biological molecules [].
Q9: How does isocyanic acid react with amines, and what are the implications of this reactivity?
A10: Isocyanic acid readily reacts with amine groups, a process known as carbamylation [, , ]. This reaction can modify proteins, altering their structure and function. For instance, HNCO can react with lysine residues in proteins to form homocitrulline, a modification linked to various health issues [, , , ].
Q10: What are the primary atmospheric sinks of isocyanic acid?
A11: The main removal mechanism for HNCO from the atmosphere is deposition, primarily onto surfaces [, ]. Although gas-phase reactions with hydroxyl radicals and photolysis occur, these processes are relatively slow compared to deposition, resulting in a longer atmospheric lifetime for HNCO [, ].
Q11: Why is isocyanic acid considered a potential health concern?
A12: Isocyanic acid readily reacts with amine groups in biological systems, leading to protein carbamylation [, , ]. This modification can disrupt protein structure and function, potentially contributing to health problems such as atherosclerosis, cataracts, and rheumatoid arthritis [, ].
Q12: What are the known health effects of exposure to high levels of isocyanic acid?
A13: Although more research is needed to fully understand the long-term health consequences of chronic HNCO exposure, studies have linked elevated levels of homocitrulline, a carbamylation product, to an increased risk of cardiovascular disease, especially in smokers [].
Q13: How does the presence of isocyanic acid in cigarette smoke impact human health?
A15: Isocyanic acid is a significant component of cigarette smoke, with estimated levels reaching up to 140 ppmv in mainstream smoke []. This exposure contributes to the overall carbamylation burden in smokers, potentially exacerbating the risk of cardiovascular disease and other health issues associated with smoking [, ].
Q14: What are the environmental implications of isocyanic acid released from agricultural burning?
A16: Agricultural burning, particularly of crop residues, releases significant amounts of HNCO into the atmosphere, contributing to air pollution and potential health risks []. It is crucial to implement sustainable agricultural practices, such as reducing reliance on open burning, to minimize these negative impacts.
Q15: How is isocyanic acid measured in the atmosphere?
A17: Sensitive analytical techniques are crucial for detecting and quantifying trace amounts of isocyanic acid in the atmosphere. Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has been successfully deployed to measure HNCO in ambient air, providing valuable data on its spatial and temporal distribution [, ]. Additionally, researchers have developed specialized negative-ion proton-transfer chemical ionization mass spectrometers to measure HNCO in complex matrices, such as smoke plumes and vehicle emissions [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















